molecular formula C10H9ClN2O B11892725 5-Chloro-8-methoxyquinolin-4-amine CAS No. 1189107-27-4

5-Chloro-8-methoxyquinolin-4-amine

Cat. No.: B11892725
CAS No.: 1189107-27-4
M. Wt: 208.64 g/mol
InChI Key: KWKJFSCVGSCNRP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methoxyquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-8-methoxyquinolin-4-amine is used as a building block in the synthesis of more complex quinoline derivatives . It serves as a precursor in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and proteins. It has shown promise in inhibiting the Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyltransferase involved in cancer progression .

Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It has been evaluated for its ability to inhibit tumor cell growth and proliferation .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other quinoline-based materials .

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxyquinolin-4-amine involves its interaction with molecular targets such as EZH2 . EZH2 is a member of the histone-lysine N-methyltransferase family, which methylates lysine residues on histone proteins, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can potentially disrupt the progression of certain cancers .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-8-methoxyquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

1189107-27-4

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

5-chloro-8-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3,(H2,12,13)

InChI Key

KWKJFSCVGSCNRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)N

Origin of Product

United States

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